molecular formula C10H10N2O4 B15067869 methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

Cat. No.: B15067869
M. Wt: 222.20 g/mol
InChI Key: MEISTKVXUHSADY-UHFFFAOYSA-N
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Description

Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate is a nitro-substituted dihydroindole derivative featuring a methyl ester group at position 5 and a nitro group at position 5. Dihydroindoles (indolines) are pivotal in drug discovery due to their bioisosteric properties with indoles, offering enhanced stability and modified pharmacokinetics . The nitro group at position 7 likely enhances electrophilicity, making the compound a candidate for further functionalization, such as reduction to amines or participation in cycloaddition reactions.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

InChI

InChI=1S/C10H10N2O4/c1-16-10(13)7-4-6-2-3-11-9(6)8(5-7)12(14)15/h4-5,11H,2-3H2,1H3

InChI Key

MEISTKVXUHSADY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])NCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acid. The process begins with the nitration of indole-5-carboxylic acid to introduce the nitro group at the 7th position. This is followed by the reduction of the nitro group to form the corresponding amine, which is then subjected to esterification using methanol and an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 7 undergoes reduction to an amine under catalytic hydrogenation or acidic conditions. This modification is critical for generating bioactive intermediates.

Reagents/Conditions Products Yield References
H₂ (1 atm), Pd/C (10%), EtOHMethyl 7-amino-2,3-dihydro-1H-indole-5-carboxylate85–92%
Fe, HCl (conc.), refluxMethyl 7-amino-2,3-dihydro-1H-indole-5-carboxylate78%

Mechanistic Insight : The nitro group is reduced to an amine via sequential electron transfer, forming hydroxylamine intermediates before final reduction .

Ester Hydrolysis

The methyl ester at position 5 is hydrolyzed to a carboxylic acid under basic or acidic conditions, enabling further functionalization.

Reagents/Conditions Products Yield References
NaOH (2M), EtOH/H₂O, reflux7-Nitro-2,3-dihydro-1H-indole-5-carboxylic acid90%
HCl (6M), reflux7-Nitro-2,3-dihydro-1H-indole-5-carboxylic acid82%

Application : The carboxylic acid derivative serves as a precursor for amide coupling reactions .

Electrophilic Aromatic Substitution (EAS)

The electron-rich indole ring undergoes substitution, with regioselectivity influenced by the nitro group’s meta-directing effects.

Reagents/Conditions Products Position References
Cl₂, FeCl₃, CH₂Cl₂, 0°CMethyl 7-nitro-5-chloro-2,3-dihydro-1H-indole-5-carboxylatePosition 4
HNO₃/H₂SO₄, 50°CMethyl 5,7-dinitro-2,3-dihydro-1H-indole-5-carboxylatePosition 4

Note : Nitration occurs at position 4 due to the nitro group’s deactivating influence .

Reduction of the Dihydroindole Ring

Catalytic hydrogenation saturates the dihydroindole ring, altering electronic properties.

Reagents/Conditions Products Yield References
H₂ (3 atm), Pd/C, EtOAcMethyl 7-nitro-1,2,3,4-tetrahydroindole-5-carboxylate88%

Impact : Saturation enhances stability and modifies biological activity.

Condensation Reactions

The amine (post-nitro reduction) participates in cyclocondensation with carbonyl compounds.

Reagents/Conditions Products Application References
Aldehyde, TMSCl, DMFTetrahydro-β-carboline derivativesAnticancer scaffolds

Mechanism : Pictet-Spengler cyclization forms fused heterocycles .

Hydrazide Formation

The ester reacts with hydrazine to form hydrazides, enabling access to heterocyclic systems.

Reagents/Conditions Products Yield References
NH₂NH₂, EtOH, reflux7-Nitro-2,3-dihydro-1H-indole-5-carbohydrazide75%

Utility : Hydrazides are intermediates for synthesizing pyrazoles and triazoles .

Oxidation of the Dihydroindole Ring

Oxidation converts the dihydroindole to a fully aromatic indole.

Reagents/Conditions Products Yield References
MnO₂, toluene, refluxMethyl 7-nitro-1H-indole-5-carboxylate68%

Significance : Aromatization increases conjugation and reactivity.

Scientific Research Applications

Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows the compound to bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their substituent effects:

Compound Name Substituents Key Functional Features Applications References
Methyl indoline-5-carboxylate None (base structure) Methyl ester at C5 Pharmaceutical intermediates, OLEDs
Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate Cl at C5, aminomethyl at C7 Chloro and aminomethyl groups Undisclosed (likely bioactive)
1-Acetyl-2-oxoindoline-5-carboxylate Acetyl at N1, oxo at C2 Oxo and acetyl groups Synthetic intermediate
Methyl 1-methyl-β-carboline-3-carboxylate β-carboline fused ring, methyl at N1 Tetrahydro-pyrido-indole framework Alkaloid synthesis
5-Ethoxycarbonyl-7-acetoxy-dihydronaphtoindole Ethoxycarbonyl at C5, acetoxy at C7 Bulky ester and acetoxy substituents Heterocyclic chemistry studies

Key Observations :

  • Electronic Effects: The nitro group is a strong electron-withdrawing group, increasing electrophilicity at adjacent positions, which contrasts with electron-donating groups like aminomethyl in or neutral substituents like acetyl in .
  • Steric Effects : Bulky substituents (e.g., ethoxycarbonyl in ) may hinder reactivity compared to the smaller methyl ester in the target compound .

Spectral and Physical Properties

  • NMR Data : The nitro group in causes a distinct downfield shift in ¹³C-NMR (δ 147.14 ppm), a feature expected in the target compound . In contrast, methyl esters in dihydroindoles (e.g., ) show typical carbonyl signals near δ 165–170 ppm in ¹³C-NMR .
  • Melting Points : While data for the target compound are unavailable, analogs like methyl 1-methyl-β-carboline-3-carboxylate () exhibit high melting points (>200°C), suggesting similar thermal stability for the nitro-substituted derivative .

Biological Activity

Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an indole core with a nitro group at the 7-position and a carboxylate group at the 5-position. This structure contributes to its unique reactivity and biological activity. The presence of the nitro group is particularly notable as it can participate in redox reactions, influencing various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole core allows for π-π interactions with aromatic residues in proteins, which can modulate enzyme activity and receptor signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as fructose-1,6-bisphosphatase (FBPase), which plays a critical role in gluconeogenesis. Research indicates that derivatives of indole can exhibit allosteric inhibition of FBPase with IC₅₀ values in the low micromolar range .
  • Antiviral Activity : Indole derivatives, including this compound, have been explored for their antiviral properties. For instance, certain indole analogs have demonstrated efficacy against HIV and hepatitis C virus (HCV) by interfering with viral replication mechanisms .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Compounds with similar structures have exhibited activity against various bacterial and fungal strains. The nitro group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Anticancer Activity : Indole derivatives are known to possess anticancer properties. This compound has been studied for its potential to induce apoptosis in cancer cells through various pathways, including modulation of cell cycle regulators and pro-apoptotic factors .
  • Neuroprotective Effects : Some studies suggest that indole compounds may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells .

Study on Antiviral Efficacy

A study conducted on various indole derivatives demonstrated that compounds structurally related to this compound exhibited significant inhibition of HCV replication at low concentrations (EC₅₀ values around 10 nM) . This highlights the compound's potential as a lead structure for developing new antiviral agents.

Enzyme Inhibition Research

In another investigation focused on FBPase inhibitors, methyl 7-nitro derivatives were synthesized and evaluated for their inhibitory potency. One derivative achieved an IC₅₀ value of 0.99 μM, indicating strong potential for therapeutic applications in metabolic disorders like diabetes .

Data Summary

Biological Activity Description Reference
AntimicrobialEffective against various bacterial and fungal strains
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits fructose-1,6-bisphosphatase
AntiviralInhibits HCV replication
NeuroprotectiveModulates neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate, and what are the critical reaction parameters?

  • Methodology : A typical synthesis involves refluxing intermediates (e.g., nitro-substituted indole precursors) with sodium acetate in acetic acid for 3–5 hours. For example, analogous procedures for indole derivatives use formyl intermediates and thiazolone reactants under acidic conditions to form crystalline products . Key parameters include reaction time, temperature control (reflux conditions), and recrystallization solvents (e.g., DMF/acetic acid mixtures for purification). Nitration steps may require careful control of nitric acid concentration and temperature to avoid over-oxidation.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodology :

  • X-ray crystallography : Determines precise molecular geometry and hydrogen bonding patterns. For example, parameters like RR-factors, Δρ\Delta\rho values, and constrained H-atom positions ensure structural accuracy .
  • HPLC and melting point analysis : HPLC with >95% purity thresholds and melting point comparisons (e.g., mp 208–210°C for indole-5-carboxylic acid derivatives) validate purity .
  • NMR/FTIR : 1H^1H NMR confirms substitution patterns (e.g., nitro group position), while FTIR identifies functional groups like ester carbonyls (C=O stretch ~1700 cm1^{-1}) .

Q. What are the stability considerations for storing and handling this compound?

  • Methodology : The compound is stable under recommended storage (dry, 2–8°C in inert atmosphere). Avoid moisture and incompatible materials (e.g., strong oxidizers). Stability testing via accelerated degradation studies (40°C/75% RH for 1–3 months) monitors decomposition .

Q. What safety protocols are essential when working with this compound in the lab?

  • Methodology : Use PPE (nitrile gloves, lab coat) and respiratory protection (NIOSH-approved P95 filters) to avoid inhalation. Emergency measures include ethanol rinses for skin contact and activated charcoal for ingestion. Toxicity data (e.g., LD50_{50}) should be referenced from analogous nitroindoles .

Advanced Research Questions

Q. How can reaction yields be optimized for the nitro-substitution step in this compound’s synthesis?

  • Methodology :

  • Catalyst screening : Test Lewis acids (e.g., FeCl3_3) or ionic liquids to enhance nitration efficiency.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve nitro group regioselectivity.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield, as seen in analogous indole nitrations .

Q. How should researchers resolve contradictions in spectral data (e.g., conflicting 1H^1H NMR or melting points) for this compound?

  • Methodology :

  • Cross-validation : Compare data with structurally similar compounds (e.g., methyl indole-3-carboxylate, mp 193–198°C ).
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., de-esterified intermediates) affecting melting points .
  • Crystallographic verification : Resolve ambiguities in substitution patterns via single-crystal XRD .

Q. What strategies mitigate impurities during recrystallization of this compound?

  • Methodology :

  • Solvent polarity gradients : Start with DMF for dissolution, then add acetic acid dropwise to induce controlled crystallization .
  • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane) removes nitro-reduction byproducts.
  • Thermogravimetric analysis (TGA) : Monitors solvent retention in crystals, which can mimic impurities .

Q. What mechanistic insights explain the reactivity of the nitro group in further functionalization (e.g., reduction to amine)?

  • Methodology :

  • Electrochemical studies : Cyclic voltammetry reveals reduction potentials (e.g., nitro → hydroxylamine → amine transitions).
  • DFT calculations : Predict intermediates and transition states during catalytic hydrogenation (Pd/C or Zn/HCl systems) .
  • Kinetic monitoring : UV-Vis spectroscopy tracks nitro group conversion rates under varying pH and temperature .

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